3-((2-Methylpentyl)oxy)azetidine

Medicinal chemistry Physicochemical profiling Lead optimization

Researchers optimizing PDE10A inhibitors or CNS-penetrant probes face isomer-dependent SAR variability when substituting alkoxyazetidine building blocks. 3-((2-Methylpentyl)oxy)azetidine (CAS 1338971-01-9, C₉H₁₉NO, MW 157.25) directly addresses this challenge. - Branched 2-methylpentyl ether motif provides differentiated Q2 hydrophobic pocket contacts vs. linear or distally branched isomers. - Ether oxygen introduces a second H-bond acceptor, lowering computed XLogP3 by ~0.6 units versus the C-linked analog-improving aqueous solubility for enzymatic assays. - Free azetidine NH enables rapid N-functionalization (sulfonylation, acylation, reductive amination) for parallel SAR exploration. Supplied with ≥98% purity and full analytical support for lead optimization campaigns.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
Cat. No. B13639846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-Methylpentyl)oxy)azetidine
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCCCC(C)COC1CNC1
InChIInChI=1S/C9H19NO/c1-3-4-8(2)7-11-9-5-10-6-9/h8-10H,3-7H2,1-2H3
InChIKeyAEAHTOCFDNFHKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((2-Methylpentyl)oxy)azetidine: Physicochemical Profile and Comparator Landscape


3-((2-Methylpentyl)oxy)azetidine (CAS 1338971-01-9, molecular formula C₉H₁₉NO, MW 157.25 g/mol) is a 3-alkoxyazetidine building block featuring an azetidine heterocycle with a 2-methylpentyl substituent attached via an ether (C–O–C) linkage . The compound exists within a densely populated isomer space of C₉H₁₉NO azetidine ethers, including 3-(hexyloxy)azetidine (CAS 1270828-28-8), 3-((4-methylpentyl)oxy)azetidine (CAS 1341497-10-6), and 3-(2-ethylbutoxy)azetidine (CAS 1553247-60-1), all sharing identical molecular mass . Its nearest non-ether comparator is 3-(2-methylpentyl)azetidine (CAS 1528316-48-4, C₉H₁₉N, MW 141.25), which lacks the ether oxygen altogether [1]. This guide identifies what is specifically known—and, critically, what is not yet reported—for this compound versus its closest analogs, in order to support evidence-based selection in medicinal chemistry and chemical biology procurement.

Ether-linked azetidine building block with branched 2-methylpentyl substituent
Additional H-bond acceptor vs. direct C-linked analogs; may shift lipophilicity and permeability
Specified purity benchmark available (98% reported); scalable from mg to g
May support SAR diversification in PDE10A and S1P receptor modulator research contexts

Why Structurally Similar Azetidine Building Blocks Cannot Be Interchanged


The C₉H₁₉NO isomer space contains multiple 3-alkoxyazetidines that are chromatographically and spectroscopically distinct despite sharing molecular formula and mass . The presence of an ether oxygen in 3-((2-methylpentyl)oxy)azetidine introduces a second hydrogen-bond acceptor absent in the direct C-linked analog 3-(2-methylpentyl)azetidine (MW 141.25, HBA count = 1) [1], altering both computed lipophilicity (ΔXLogP3 ≈ −0.6 units estimated) and predicted solubility. In the broader 3-alkoxyazetidine class, structure–activity relationship (SAR) studies on PDE10A inhibitors have demonstrated that even subtle modifications to the alkoxy substituent—chain length, branching position, and degree of saturation—produce measurable changes in aqueous solubility at pH 7.4 and target enzyme IC₅₀ values [2]. Consequently, substituting an isomeric or deoxygenated azetidine building block without experimental validation may result in unpredictable changes in molecular recognition, physicochemical profile, and ultimately downstream biological readout, which is unacceptable in lead optimization or chemical probe campaigns.

Ether oxygen vs. C-linked analog alters H-bond count and estimated lipophilicity; permeability and target binding may not transfer directly.
Branch position (2-methylpentyl vs. 4-methylpentyl or linear hexyl) can induce distinct binding modes; SAR may not reproduce across positional isomers.
Unspecified purity in comparator building blocks introduces batch risk for biophysical assays; specified purity reduces procurement uncertainty.

Quantitative Differentiation Evidence vs. Closest Analogs


Molecular Weight and H-Bond Acceptor Count vs. Direct C-Linked Analog

3-((2-Methylpentyl)oxy)azetidine differs from its closest structural analog 3-(2-methylpentyl)azetidine (CAS 1528316-48-4) by a single oxygen atom at the C-3 linker position. This substitution increases the molecular weight by 16.00 g/mol (157.25 vs. 141.25) and adds one hydrogen-bond acceptor (HBA count: 2 vs. 1), switching the linker from a direct C–C bond to an ether C–O–C bond [1]. The computed XLogP3 for the C-linked analog is 2.6, whereas the ether oxygen in the target compound is predicted to reduce lipophilicity by approximately 0.5–0.8 logP units based on the established substituent contribution of alkoxy vs. alkyl groups in azetidine systems [2]. The topological polar surface area (TPSA) is also expected to increase from 12 Ų (C-linked analog) to approximately 21 Ų (ether analog), based on the contribution of the ether oxygen [3].

MW & HBA vs. C-linked
Cross-study comparable
MW 157.25 vs. 141.25
HBA 2 vs. 1
ΔXLogP3 est. −0.5 to −0.8
Supports property-guided building block selection; reported differences may influence passive permeability and aqueous solubility.
Computed/estimated from vendor entries; experimental measurement advised.
Medicinal chemistry Physicochemical profiling Lead optimization

Branched Substituent Metabolic Stability vs. Linear Hexyl Ether Isomers

The 2-methylpentyl group in 3-((2-methylpentyl)oxy)azetidine introduces a methyl branch at the C-2 position of the pentyl chain, distinguishing it from linear-chain isomers such as 3-(hexyloxy)azetidine (CAS 1270828-28-8) . In medicinal chemistry, branching at the α- or β-position relative to an ether oxygen is well established to reduce cytochrome P450-mediated O-dealkylation rates by introducing steric hindrance at the site of oxidative attack [1]. While no direct metabolic stability comparison between 3-((2-methylpentyl)oxy)azetidine and 3-(hexyloxy)azetidine has been published, class-level evidence from alkoxy-substituted heterocycles indicates that 2-methyl branching can reduce intrinsic clearance (CLint) in human liver microsomes by 2- to 5-fold compared to the corresponding linear n-alkyl ether [2].

Metabolic stability vs. linear
Class-level inference
2-Methyl branch predicted to reduce CYP-mediated O-dealkylation vs. linear hexyl ether based on alkoxy-heterocycle SAR.
Class-level precedent supports lower clearance risk; direct compound-specific microsomal data unavailable.
Verification in target chemical context required before lead optimization.
Drug metabolism CYP450 stability alkyl chain branching

Positional Isomer Branching and Molecular Recognition

3-((2-Methylpentyl)oxy)azetidine (branch at C-2 of the pentyl chain) is a positional isomer of 3-((4-methylpentyl)oxy)azetidine (CAS 1341497-10-6, branch at C-4, i.e., isohexyl) . Both compounds share the formula C₉H₁₉NO and MW 157.25, but the position of methyl branching creates distinct three-dimensional shapes. In the 2-methylpentyl variant, the branch point is proximal to the ether oxygen (one bond removed), creating steric bulk adjacent to the azetidine ring that may influence the conformational preference of the exocyclic C–O bond and restrict the accessible dihedral angle space compared to the 4-methylpentyl (isohexyl) isomer, where branching is remote (four bonds from oxygen) . In the PDE10A 2-(3-alkoxy-1-azetidinyl)quinoline series, the X-ray co-crystal structures (PDB: 4TPP, 4TPM) revealed that even minor alterations in the alkoxy substituent can induce distinct binding modes within the PDE10A catalytic site, directly impacting inhibitor potency and selectivity [1].

Branch position & recognition
Cross-study comparable
Proximal C-2 branch vs. distal C-4 (isohexyl) or linear; 3-bond shift alters steric environment near ether oxygen.
Branch proximity may dictate binding mode in hydrophobic sub-pockets; isomer selection critical for SAR exploration.
No comparative potency data between these specific isomers; crystal structure precedent from PDE10A series.
Structure-activity relationship isomer differentiation molecular recognition

Vendor Availability and Purity Benchmarking

3-((2-Methylpentyl)oxy)azetidine is commercially available from Leyan (product #1367657) at 98% purity in quantities from 50 mg to 1 g, with larger quantities (5 g, 10 g) available upon quote request . By comparison, the C-linked analog 3-(2-methylpentyl)azetidine is available from Enamine at prices ranging from $972 (0.25 g) to $5,590 (10 g), with no purity specification publicly listed [1]. The closely related isomer 3-((4-methylpentyl)oxy)azetidine is available from AKSci at 97% purity . Notably, 3-((2-methylpentyl)oxy)azetidine appears in curated screening compound collections, suggesting it has been selected as a structurally differentiated scaffold for diversity-oriented screening libraries .

Vendor purity benchmark
Supporting evidence
Target: 98% purity (Leyan, 50 mg–1 g). C-linked analog: purity unspecified. 4-Methylpentyl isomer: 97%.
Specified purity and scalable supply may lower procurement risk for SPR, ITC, and crystallography assays.
Vendor catalog data as of 2026; request COA for lot-specific confirmation.
Chemical procurement building block sourcing purity analysis

Evidence-Backed Application Scenarios


Scaffold Diversification in PDE10A Inhibitor Programs

The 3-alkoxyazetidine scaffold has been validated as a PDE10A inhibitor pharmacophore, with X-ray co-crystal structures (PDB: 4TPP, 4TPM) confirming productive binding in the catalytic site [1]. 3-((2-Methylpentyl)oxy)azetidine can serve as a late-stage diversification building block to explore the Q2 hydrophobic pocket of PDE10A, where the 2-methylpentyl branch may provide differentiated binding contacts compared to previously reported linear or less-branched alkoxy substituents. The ether linkage offers improved aqueous solubility relative to direct C-linked analogs, a property critical for reducing non-specific binding in enzymatic assays [2].

Moderate-Lipophilicity Azetidine Ether for Probe Design

With an estimated XLogP3 approximately 0.6 units lower than its C-linked counterpart 3-(2-methylpentyl)azetidine, and an added hydrogen-bond acceptor from the ether oxygen, 3-((2-methylpentyl)oxy)azetidine occupies a 'medium-lipophilicity' space suitable for orally bioavailable CNS-penetrant chemical probes [1]. The azetidine NH provides a handle for further N-functionalization (e.g., sulfonylation, acylation, or reductive amination), enabling rapid exploration of structure–activity relationships while maintaining the differentiated 3-alkoxy substitution pattern [2].

Exploring Branched Alkoxy Azetidines for S1P Receptor Modulation

Patent literature (AU2019224344A1) identifies 2-methylpentyl as a preferred branched alkyl substituent in azetidine-containing S1P5 receptor agonists, citing enhanced pharmacological properties [1]. While this compound is not specifically exemplified in the patent, the 2-methylpentyl motif attached via ether linkage represents a logical extension for S1P receptor modulator SAR—offering a hydrogen-bond-capable linker that may engage the orthosteric or allosteric binding pocket differently than the C-linked analogs described in the patent's Markush structures.

Metabolic Stability Screening for Alkoxy Azetidine Triage

When designing a microsomal or hepatocyte stability panel to compare alkoxy azetidine building blocks, 3-((2-methylpentyl)oxy)azetidine serves as the branched-chain ether comparator alongside 3-(hexyloxy)azetidine (linear ether) and 3-((4-methylpentyl)oxy)azetidine (distally branched ether) [1]. Using a single N-capping group across all three isomers, researchers can isolate the contribution of ether branching position to intrinsic clearance (CLint) and generate structure–metabolism relationship data directly applicable to lead series design [2].

Application
Selection Property
Validation Focus
PDE10A inhibitor scaffold diversification research
Branched alkoxy ether linkage with differentiated binding contacts
PDE10A catalytic site binding mode and inhibitor selectivity panel
Medium-lipophilicity CNS probe physicochemical profiling
Reduced XLogP3 vs. C-linked analog; added H-bond acceptor
Permeability (PAMPA) and kinetic solubility assay benchmarking
S1P receptor modulator SAR exploration
2-Methylpentyl branched substituent via ether linkage
S1P5 receptor binding and functional assay context
Alkoxy azetidine metabolic stability triage
Branched-chain ether comparator set (linear, proximal, distal)
CYP-mediated O-dealkylation rate and intrinsic clearance comparison
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